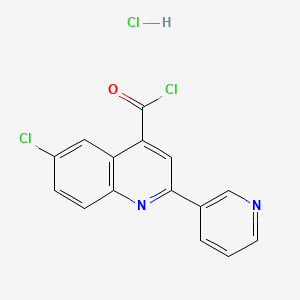

6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

描述

属性

IUPAC Name |

6-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMNDWBQYTZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

- Molecular Formula : C₁₅H₉Cl₃N₂O

- Molecular Weight : 339.6 g/mol

- CAS Number : 1332529-72-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. The quinoline structure allows for intercalation with DNA and inhibition of enzymes associated with DNA replication, suggesting potential anticancer properties.

Antiviral Activity

Research indicates that compounds similar to 6-Chloro-2-(pyridin-3-yl)quinoline derivatives exhibit significant antiviral properties, particularly against HIV. For instance, related compounds have demonstrated the ability to inhibit HIV replication in human primary cells, showcasing dose-dependent effects with EC50 values indicating effective concentrations for antiviral activity .

Antimycobacterial Activity

Quinoline derivatives have been evaluated for their activity against mycobacterial species, including Mycobacterium tuberculosis. In vitro studies have shown that certain quinoline derivatives possess higher activity against M. tuberculosis than standard treatments like isoniazid and pyrazinamide . This suggests that this compound may also exhibit similar antimycobacterial properties.

Structure-Activity Relationship (SAR)

The biological efficacy of quinoline derivatives is closely linked to their chemical structure. Modifications at specific positions on the quinoline ring can enhance or diminish biological activity. For example, the introduction of halogens and varying substituents on the pyridine ring can significantly influence the compound's potency against different biological targets .

| Compound | Target | EC50 (µM) | Selective Index |

|---|---|---|---|

| Compound A | HIV | 1.5 ± 0.5 | 1134 |

| Compound B | M. tuberculosis | N/A | N/A |

| 6-Chloro-2-(pyridin-3-yl)quinoline | Potential (predicted) | N/A | N/A |

Case Studies and Research Findings

- Antiviral Studies : A study demonstrated that a related chloroxoquinolinic compound inhibited HIV replication in PBMCs with an EC50 of approximately 1.5 µM, indicating strong antiviral potential .

- Antimycobacterial Activity : In a screening of various substituted quinolines, compounds showed significant inhibition against M. tuberculosis, suggesting that modifications similar to those found in 6-Chloro-2-(pyridin-3-yl)quinoline could yield effective antimycobacterial agents .

- Toxicity Assessments : Initial toxicity assessments indicate that many quinoline derivatives exhibit low toxicity in human cell lines, making them suitable candidates for further development as therapeutic agents .

科学研究应用

Chemical Properties and Structure

The molecular formula of 6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is . The compound features a quinoline core substituted with a pyridine ring and a carbonyl chloride functional group, enhancing its reactivity and utility in synthesizing various pharmaceutical agents.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise in targeting various diseases, including cancer and infectious diseases.

Mechanism of Action:

The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine rings can intercalate with DNA or inhibit enzymes involved in DNA replication, making it a candidate for anticancer agents.

Case Studies:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, highlighting its potential as an anticancer agent .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Research Findings:

Recent studies indicate that incorporating this compound into polymer matrices enhances the performance of organic light-emitting diodes (OLEDs), improving their efficiency and stability .

Biological Research

The compound acts as a probe for studying biological processes involving quinoline and pyridine derivatives. Its ability to modify biological pathways makes it valuable in pharmacological studies.

Applications in Biological Studies:

Research has shown that 6-Chloro-2-(pyridin-3-yl)quinoline derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their roles in disease mechanisms .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Comparisons

- Pyridine Positional Isomerism: Replacing pyridin-3-yl with pyridin-2-yl (as in ) alters steric and electronic effects.

- Functional Group Variations: The carbonyl chloride group in the target compound enables nucleophilic acyl substitution (e.g., with amines or alcohols), while hydrazino () or piperidine groups () shift reactivity toward condensation or alkylation pathways .

- Aromatic Substituents : Phenyl () and methoxyphenyl () groups increase hydrophobicity compared to pyridinyl, affecting solubility and bioavailability.

准备方法

Quinoline Core Synthesis

The quinoline nucleus can be synthesized via classical methods such as:

- Skraup synthesis : Involves the condensation of aniline derivatives with glycerol and oxidants under acidic conditions.

- Friedländer synthesis : Condensation of 2-aminobenzaldehyde with ketones or aldehydes.

| Method | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Skraup | Aniline, glycerol, sulfuric acid, oxidant | 50–70 | Suitable for large-scale synthesis |

| Friedländer | 2-Aminobenzaldehyde, acetaldehyde, acid | 60–80 | High regioselectivity, mild conditions |

Introduction of Pyridin-3-yl Group

The pyridine moiety at the 2-position is typically introduced via Suzuki-Miyaura coupling :

- Reagents : 2-Chloronicotinic acid or its derivatives, boronic acids, palladium catalysts.

- Conditions : Reflux in inert solvents like toluene or DMF with base (e.g., K₂CO₃).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, toluene, reflux | 65–85 | High selectivity, compatible with various substituents |

Formation of the Carbonyl Chloride

The key functionalization involves converting the carboxylic acid at the 4-position into an acyl chloride:

- Reagents : Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃).

- Conditions : Reflux under anhydrous conditions, often with catalytic DMF to accelerate the reaction.

| Reagent | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Thionyl chloride | Reflux, inert atmosphere | 80–90 | Widely used, efficient, moisture-sensitive |

| Oxalyl chloride | Reflux, catalytic DMF | 75–85 | Alternative to SOCl₂, cleaner by-products |

Formation of Hydrochloride Salt

The final step involves treating the acyl chloride with hydrochloric acid to form the hydrochloride salt:

- Reagents : Gaseous HCl or HCl in an appropriate solvent (e.g., ether).

- Conditions : Stirring at room temperature or slight heating, followed by crystallization.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Salt formation | HCl gas or HCl solution, room temperature | >95 | Produces stable, water-soluble salt |

Data Table Summarizing the Preparation Process

| Step | Reagents | Conditions | Expected Yield (%) | Key Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Aniline derivative, glycerol, oxidant | Acidic, oxidative | 50–70 | Classical synthesis methods |

| Pyridine coupling | Boronic acid, Pd catalyst, base | Reflux, inert atmosphere | 65–85 | High regioselectivity |

| Acyl chloride formation | SOCl₂ or oxalyl chloride | Reflux, anhydrous | 80–90 | Moisture-sensitive |

| Hydrochloride salt formation | HCl gas or solution | Room temperature | >95 | Enhances stability and solubility |

Research Findings and Optimization Strategies

- Reaction temperature control is crucial during chlorination to prevent side reactions.

- Choice of solvent (e.g., anhydrous dichloromethane) significantly impacts yield and purity.

- Catalysts such as AlCl₃ or Pd complexes improve regioselectivity and coupling efficiency.

- Green chemistry approaches include using less toxic chlorinating agents or solvent-free conditions, which are under investigation for industrial scalability.

常见问题

Q. What are the standard synthetic routes for 6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclocondensation of 2-aminobenzonitrile derivatives with nicotinoyl chloride hydrochloride in sulfolane at 100°C, followed by phosphorylation with PCl₅. For example, a 46% yield was achieved using this method after purification via flash chromatography . Optimization strategies include:

- Temperature control : Prolonged heating (>16 hr) improves cyclization but may degrade acid-sensitive groups.

- Solvent selection : Polar aprotic solvents like sulfolane enhance intermediate stability.

- Stoichiometry : Excess PCl₅ (1.5–2 eq) ensures complete conversion to the acyl chloride.

Comparative yields from alternative routes (e.g., palladium-catalyzed cross-coupling) are limited but may offer regioselectivity advantages .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

- Crystallographic data : Space group , -factor < 0.05, and mean bond length = 1.39 Å .

- Spectroscopic validation :

- ¹H/¹³C NMR : Pyridinyl protons resonate at δ 8.5–9.0 ppm; quinoline carbons appear at 120–125 ppm .

- IR : Stretching vibrations for C=O (1720 cm⁻¹) and C–Cl (750 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of the acyl chloride moiety in nucleophilic substitution reactions?

- Methodological Answer : The acyl chloride group undergoes nucleophilic attack by amines, alcohols, or thiols. Kinetic studies suggest:

- Solvent effects : Reactions in DMF proceed via a two-step mechanism (formation of a tetrahedral intermediate), while THF favors direct displacement.

- Leaving group stability : The chloride ion’s poor leaving ability necessitates catalytic additives (e.g., DMAP) to accelerate acylation .

Example: Coupling with 4-aminopyridine in DMF at 0°C yields 85% of the amide derivative, monitored by TLC (hexane:EtOAc = 3:1) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies (HPLC monitoring) reveal:

- Hydrolysis : In aqueous solutions (pH > 7), the acyl chloride hydrolyzes to the carboxylic acid ( at 25°C).

- Thermal degradation : Heating above 80°C induces quinoline ring decomposition, forming chlorinated biphenyls (GC-MS confirmation) .

Recommended storage: Anhydrous DCM at –20°C under argon, with desiccant (silica gel) to prevent moisture uptake.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 46% vs. 60% for similar routes) arise from:

- Purity of starting materials : >97% nicotinoyl chloride hydrochloride reduces side reactions .

- Workup protocols : Precipitation in ice-cold NaHCO₃ vs. slow crystallization affects purity .

Resolution: Replicate reactions with strict moisture control and quantify intermediates via LC-MS to identify bottlenecks.

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。